molecular formula C20H19F2NO4 B1681314 Tidembersat CAS No. 175013-73-7

Tidembersat

Cat. No.: B1681314
CAS No.: 175013-73-7
M. Wt: 375.4 g/mol
InChI Key: NWHCDESSIHFNIJ-ZWKOTPCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tidembersat involves multiple steps, starting from the appropriate benzopyran precursor. The key steps include:

    Formation of the benzopyran core: This involves cyclization reactions under acidic or basic conditions.

    Functionalization: Introduction of functional groups such as acetyl and hydroxyl groups through reactions like acetylation and hydroxylation.

    Fluorination: Incorporation of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiols in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Tidembersat is unique among benzopyran derivatives due to its specific functional groups and fluorinated positions, which contribute to its distinct pharmacological profile. Similar compounds include:

    Benzopyran: The core structure shared with this compound.

    Fluorinated benzopyrans: Compounds with similar fluorination patterns.

    Other neuroprotective agents: Compounds like memantine and riluzole, which also target central nervous system disorders but through different mechanisms.

This compound stands out due to its combination of benzopyran core and specific functional groups, making it a promising candidate for further research and development in neurotherapeutics .

Biological Activity

Tidembersat, a benzopyran derivative, has garnered attention in the field of biomedical research for its potential therapeutic applications, particularly in central nervous system (CNS) disorders and traumatic brain injury. This article delves into its biological activity, supported by data tables, case studies, and research findings.

Chemical Profile

This compound is classified as a benzopyran compound, which is known for its diverse biological activities. Its chemical structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacology.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Neuroprotective Effects : this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in CNS disorders.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, thus potentially alleviating symptoms associated with neuroinflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular pathways related to neuroprotection. For example:

Study FocusObservations
NeuroprotectionThis compound reduced cell death in neuronal cultures exposed to oxidative stress.
InflammationIt inhibited the release of pro-inflammatory cytokines in activated microglia.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. Key findings include:

  • Traumatic Brain Injury (TBI) : In a rat model of TBI, administration of this compound resulted in improved functional recovery and reduced brain edema compared to control groups.
  • CNS Disorders : Studies indicated that this compound administration led to enhanced cognitive function in models of neurodegenerative diseases.

Case Studies

Several clinical and preclinical case studies have been conducted to evaluate the safety and efficacy of this compound:

  • Case Study 1 : A double-blind study involving patients with mild cognitive impairment showed that this compound improved cognitive scores compared to placebo.
  • Case Study 2 : In a cohort of patients with chronic pain due to CNS disorders, this compound was associated with significant reductions in pain scores and improved quality of life metrics.

Safety Profile

The safety profile of this compound has been assessed through various studies:

  • Toxicology Studies : Preclinical toxicology studies indicated no significant adverse effects at therapeutic doses.
  • Pharmacokinetics : The pharmacokinetic profile suggests favorable absorption and distribution characteristics, supporting its potential use in clinical settings.

Properties

CAS No.

175013-73-7

Molecular Formula

C20H19F2NO4

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3,5-difluorobenzamide

InChI

InChI=1S/C20H19F2NO4/c1-10(24)11-4-5-16-15(8-11)17(18(25)20(2,3)27-16)23-19(26)12-6-13(21)9-14(22)7-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18+/m0/s1

InChI Key

NWHCDESSIHFNIJ-ZWKOTPCHSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=CC(=C3)F)F)O)(C)C

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC(=CC(=C3)F)F)O)(C)C

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=CC(=C3)F)F)O)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tidembersat

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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